![molecular formula C16H16FNO2S B13102679 S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)
S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is a synthetic organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a biphenyl core substituted with a fluoro and methoxy group, along with a dimethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it a viable option for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate moiety to a corresponding amine.
Substitution: The fluoro and methoxy groups on the biphenyl core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Fluoromethoxy)-4’-methanesulfonimidoyl-1,1’-biphenyl: This compound is similar in structure but contains a methanesulfonimidoyl group instead of a carbamothioate moiety.
4-Fluoro-4’-methoxybiphenyl: This compound lacks the carbamothioate group and is simpler in structure.
Uniqueness
S-(5-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl) dimethylcarbamothioate is unique due to the presence of both fluoro and methoxy substituents on the biphenyl core, along with the dimethylcarbamothioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H16FNO2S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
S-[4-fluoro-2-(4-methoxyphenyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H16FNO2S/c1-18(2)16(19)21-15-9-6-12(17)10-14(15)11-4-7-13(20-3)8-5-11/h4-10H,1-3H3 |
Clave InChI |
NJLNKLNMFGFCKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=C(C=C(C=C1)F)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



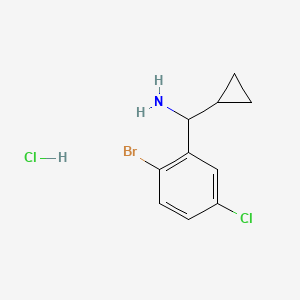
![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)
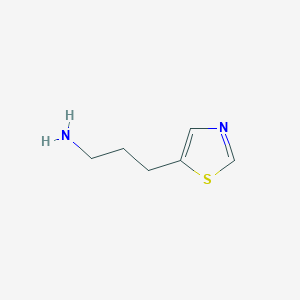
![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
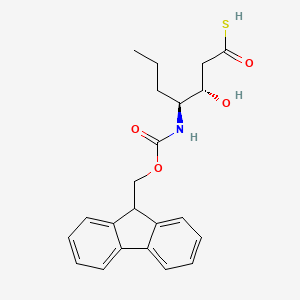
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
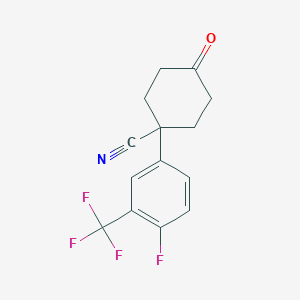

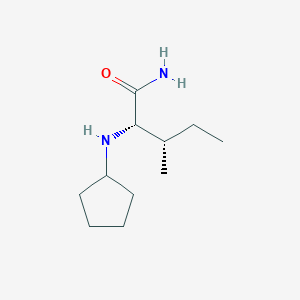
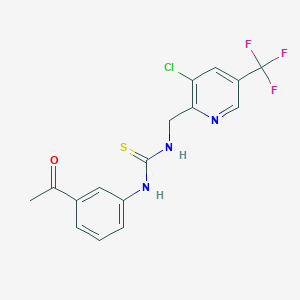
![Tert-butyl 7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13102672.png)

